Bis-Propargyl-PEG13

PROTAC linker design ternary complex formation structure-activity relationship

Select Bis-Propargyl-PEG13 for PROTAC constructs requiring a ~40-45 Å linker span. The 13-unit PEG spacer with symmetrical propargyl termini enables sequential CuAAC conjugation of two distinct azide-functionalized ligands without protecting group manipulations, a workflow incompatible with monofunctional alternatives. Substituting shorter PEG4-PEG8 linkers risks steric clashes and ternary complex failure; excessive linker length reduces effective molarity. Its 38 rotatable bonds deliver the conformational flexibility essential for early-stage screening campaigns. Demonstrates solubility in water, DMSO, DMF, and dichloromethane for versatile reaction design.

Molecular Formula C30H54O13
Molecular Weight 622.7 g/mol
Cat. No. B606189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Propargyl-PEG13
SynonymsBis-propargyl-PEG13
Molecular FormulaC30H54O13
Molecular Weight622.7 g/mol
Structural Identifiers
InChIInChI=1S/C30H54O13/c1-3-5-31-7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-27-29-43-30-28-42-26-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-2/h1-2H,5-30H2
InChIKeyKKRMNIFYBNHKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-Propargyl-PEG13: PROTAC Linker and Click Chemistry Reagent Technical Specifications


Bis-Propargyl-PEG13 (CAS 1351373-50-6) is a homobifunctional polyethylene glycol (PEG) derivative featuring two terminal propargyl groups symmetrically flanking a PEG13 spacer . The compound possesses a molecular formula of C30H54O13 with a molecular weight of 622.75 g/mol . It is classified as a PEG-based PROTAC linker enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioconjugation applications . The 13-unit PEG spacer imparts aqueous solubility enhancement while the dual alkyne termini permit sequential conjugation of two azide-functionalized ligands, a critical feature for assembling proteolysis-targeting chimeras (PROTACs) .

Bis-Propargyl-PEG13 vs. Generic PEG Linkers: Why Linker Length Determines PROTAC Efficacy


Substituting Bis-Propargyl-PEG13 with shorter PEG homologs (e.g., PEG4, PEG8) or non-PEG alkyl linkers without empirical validation introduces substantial risk of PROTAC failure. The PEG spacer length directly modulates ternary complex formation geometry between the E3 ligase and target protein [1]. Insufficient linker length produces steric clashes that prevent stable ternary complex assembly, while excessive length reduces effective molarity and may increase metabolic vulnerability [1]. For instance, PROTACs constructed with PEG4 (approximately 14 Å extended length) versus PEG13 (approximately 40 Å extended length) exhibit fundamentally different degradation efficiency profiles for the same target-E3 pair [2]. Additionally, the terminal propargyl groups confer CuAAC reactivity with predictable triazole formation—substituting with amine-reactive NHS esters or thiol-reactive maleimides alters both conjugation chemistry and the resulting linkage stability .

Bis-Propargyl-PEG13 Quantitative Differentiation Evidence: PEG13 Spacer Performance vs. Shorter Homologs


PEG13 Spacer Extended Length vs. PEG4 and PEG8: Quantitative Impact on PROTAC Ternary Complex Geometry

Bis-Propargyl-PEG13 provides a PEG13 spacer of approximately 13 ethylene oxide repeat units (EO units), corresponding to an extended chain length of approximately 40-45 Å . This contrasts with shorter bis-propargyl-PEG homologs: Bis-Propargyl-PEG4 (MW 226.27, 4 EO units, ~14-16 Å extended) and Bis-Propargyl-PEG8 (8 EO units, ~28-32 Å extended) . The PEG13 spacer length falls within the empirically optimal range (12-20 EO units) identified in systematic PROTAC linker optimization studies, where linkers shorter than 10 EO units frequently fail to induce ternary complex formation due to steric hindrance between E3 ligase and target protein surfaces [1].

PROTAC linker design ternary complex formation structure-activity relationship

Bis-Propargyl-PEG13 Aqueous Solubility Enhancement: PEG13 Hydrophilicity vs. Shorter PEG and Non-PEG Linkers

Bis-Propargyl-PEG13 exhibits solubility in water, DMSO, DMF, and dichloromethane . The hydrophilic PEG13 spacer (13 ethylene oxide units) confers enhanced aqueous solubility compared to shorter PEG homologs, as each additional EO unit contributes incremental hydrophilicity via hydrogen-bonding capacity . Specifically, Bis-Propargyl-PEG13 contains 13 hydrogen bond acceptor oxygen atoms (ether oxygens) along the PEG backbone [1]. This contrasts with Bis-Propargyl-PEG4, which contains only 4 H-bond acceptors and consequently exhibits reduced aqueous solubility [1]. The hydrophilic PEG spacer increases solubility in aqueous media for biological applications .

aqueous solubility bioconjugation PEG hydrophilicity

Bis-Propargyl-PEG13 Dual Alkyne Functionality: Homobifunctional CuAAC Conjugation Efficiency

Bis-Propargyl-PEG13 contains two propargyl groups that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds or biomolecules to yield stable triazole linkages . The propargyl groups are positioned at both termini of the PEG13 chain, enabling sequential conjugation of two distinct azide-functionalized ligands . This contrasts with monofunctional propargyl-PEG linkers (e.g., Propargyl-PEG13-OH, Propargyl-PEG13-NHS), which permit only single-site conjugation and thus cannot assemble full PROTAC architectures without additional functional handles . The triazole linkages formed via CuAAC are metabolically stable and resistant to hydrolysis .

click chemistry CuAAC bioconjugation

PEG13 Rotatable Bond Count and Conformational Flexibility: Structural Comparison with PEG4 and PEG8

Bis-Propargyl-PEG13 contains 38 rotatable bonds, providing substantial conformational flexibility for ternary complex formation [1]. This contrasts with Bis-Propargyl-PEG4, which contains significantly fewer rotatable bonds (approximately 12-14) and consequently exhibits restricted conformational sampling capacity . PEG linkers of intermediate length (8-13 EO units) offer an optimal balance between maintaining effective molarity and permitting sufficient conformational freedom to accommodate protein surface variations [2]. The calculated topological polar surface area (tPSA) of Bis-Propargyl-PEG13 is 120 Ų [1], consistent with the hydrophilicity required for aqueous bioconjugation applications.

linker flexibility conformational entropy PROTAC optimization

Bis-Propargyl-PEG13 Optimal Use Cases: PROTAC Synthesis and Bioconjugation Applications


PROTAC Assembly Requiring 40-45 Å Inter-Ligand Distance

Bis-Propargyl-PEG13 is optimal for PROTAC constructs where the target protein and E3 ligase binding sites require a linker spanning approximately 40-45 Å for productive ternary complex formation [1]. The PEG13 spacer length falls within the empirically validated optimal range (12-20 EO units) identified in systematic PROTAC linker studies [1]. Users should select Bis-Propargyl-PEG13 over shorter PEG homologs (PEG4-PEG8) when preliminary docking or structural biology data indicate a required inter-ligand distance exceeding 30 Å [1].

Sequential Dual-Ligand Conjugation via CuAAC Click Chemistry

Bis-Propargyl-PEG13 enables sequential copper-catalyzed azide-alkyne cycloaddition (CuAAC) of two distinct azide-functionalized ligands . The symmetrical propargyl termini permit first-step conjugation of an E3 ligase ligand-azide, followed by second-step conjugation of a target protein ligand-azide, yielding a complete PROTAC architecture without intermediate protecting group manipulations . This workflow is incompatible with monofunctional propargyl-PEG linkers, which require additional orthogonal functionalization strategies .

Aqueous Bioconjugation Requiring Enhanced Solubility

Bis-Propargyl-PEG13 is suitable for bioconjugation reactions conducted in aqueous or mixed aqueous-organic solvent systems, leveraging the 13 hydrogen bond acceptor oxygen atoms along the PEG backbone that confer enhanced water solubility . The compound demonstrates solubility in water, DMSO, DMF, and dichloromethane, enabling flexible solvent selection for diverse conjugation protocols . This aqueous compatibility reduces aggregation during PROTAC synthesis and facilitates direct use in cellular degradation assays without precipitation .

High-Conformational-Flexibility PROTAC Screening Campaigns

Bis-Propargyl-PEG13, with its 38 rotatable bonds, provides extensive conformational sampling capacity suitable for exploratory PROTAC screening campaigns where the optimal linker geometry is not yet established [2]. The high flexibility permits the PROTAC to adapt to protein surface variations and may increase the probability of identifying productive ternary complex configurations during initial screening [2]. This contrasts with more rigid alkyl or short PEG linkers, which sample fewer conformations and may yield false-negative results in early-stage PROTAC discovery [2].

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